3-氨基-N-乙基-N-苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

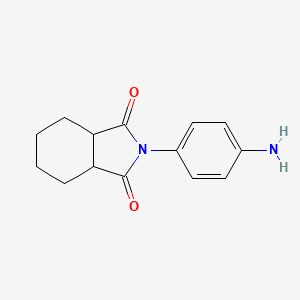

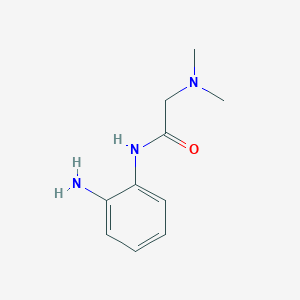

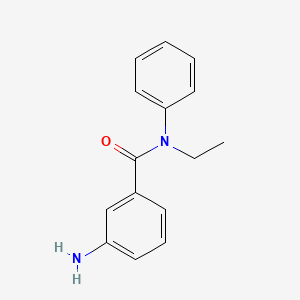

3-Amino-N-ethyl-N-phenylbenzamide, commonly referred to as 3-AEB, is an organic compound with a molecular formula of C11H13N3O. It is a derivative of benzamide and is a white crystalline solid that is soluble in water and ethanol. 3-AEB has been studied extensively due to its potential applications in various scientific fields such as organic synthesis, medicinal chemistry, and biochemistry.

科学研究应用

DNA 损伤和修复机制:3-氨基苯甲酰胺,一种相关化合物,因其在 DNA 修复机制中的作用而受到研究。发现它可以增强甲磺酸乙酯和甲磺酸甲酯的毒性作用,强调了聚 ADP 核糖合成酶在 DNA 损伤修复和体外转化化学诱导中的重要性 (Lubet 等,1984)。

合成工艺:已经对各种 N-苯基苯甲酰胺衍生物的合成进行了研究。例如,一项研究描述了从相关起始原料合成 4-氨基-N-[3-(2-羟乙基)磺酰基]苯甲酰胺,重点介绍了合成这些化合物的化学过程 (毛铎,2000)。

抗病毒活性:一项关于 N-苯基苯甲酰胺衍生物的研究表明,其中一些化合物,包括 3-氨基-N-(4-溴苯基)-4-甲氧基苯甲酰胺,对肠道病毒 71 表现出有希望的抗病毒活性,表明在抗病毒药物开发中的潜在应用 (季星月等,2013)。

抗菌和抗真菌活性:研究了 N-苯基苯甲酰胺的合成及其计算机模拟和体外抗菌和抗真菌活性。化合物表现出抑制细菌和真菌生长的能力,显示出作为局部药物的潜力 (苏利斯特约瓦蒂等,2023)。

氧化和抗氧化活性:一项关于氨基取代苯甲酰胺衍生物(以其抗氧化活性而闻名)的电化学氧化研究调查了它们的机制和作为抗氧化剂的潜在应用 (约瓦诺维奇等,2020)。

肽衍生物的合成:研究了使用某些苯甲酰胺衍生物的氨解合成特定肽衍生物,有助于理解肽合成和偶联方法 (特克和伯恩特,1981)。

光合作用抑制:研究了一些 N-苯基苯甲酰胺衍生物抑制光合电子传递的能力,这可能对理解植物生物化学和潜在农业应用产生影响 (克拉洛娃等,2013)。

安全和危害

属性

IUPAC Name |

3-amino-N-ethyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBKKXEWNLBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588486 |

Source

|

| Record name | 3-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875837-45-9 |

Source

|

| Record name | 3-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)